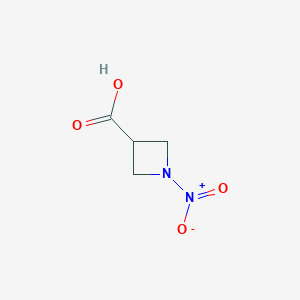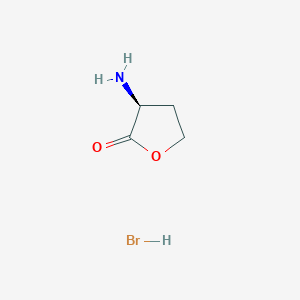
Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-
Übersicht
Beschreibung
“Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-” is a chemical substance identified with the CAS No. 1892–03–1 . It is subject to reporting for significant new uses .
Molecular Structure Analysis
The molecular formula of “Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-” is CHF . Its average mass is 194.050 Da and its monoisotopic mass is 193.996643 Da .
Physical And Chemical Properties Analysis
“Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-” has a density of 1.6±0.1 g/cm³ . Its boiling point is 54.3±40.0 °C at 760 mmHg and 25.7±40.0 °C at 760 mmHg . The vapour pressure is 259.8±0.1 mmHg at 25°C and 741.2±0.1 mmHg at 25°C . The enthalpy of vaporization is 28.5±3.0 kJ/mol and 26.1±3.0 kJ/mol . The flash point is -10.8±19.1 °C and -24.1±19.1 °C .
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Environmental Impact Assessment
Specific Scientific Field
Atmospheric Chemistry
Summary of the Application
The compound 1H-heptafluorocyclopentene is being studied for its potential impact on the atmosphere before its wide-scale applications . The focus is on the oxidation of this compound initiated by OH radicals .
Methods of Application or Experimental Procedures
The study used density functional theory to investigate the OH radical-initiated oxidation of 1H-heptafluorocyclopentene . The canonical transition state theory was employed to calculate the rate constant within the temperature range of 250–450 K and 1 atm pressure .
Results or Outcomes
The estimated overall rate constant value is 7.14 × 10 –14 cm 3 molecule –1 s –1 at 298.15 K . The calculated atmospheric lifetime is 0.44 years . The radiative efficiency (RE) is determined to be 0.132 W m –2 ppb –1 and the photochemical ozone creation potential (POCPs) is also calculated as 0.82 . Global warming potentials (GWPs) for 20, 100, and 500 years are estimated as 67.77, 18.60, and 5.31, respectively .
Isomerization of Hydrofluorocyclopentenes
Specific Scientific Field
Green and Sustainable Chemistry
Summary of the Application
1H-heptafluorocyclopentene is used in the isomerization of hydrofluorocyclopentenes promoted by fluoride anion . This process is important for the inter-conversion of isomers .
Methods of Application or Experimental Procedures
The study investigated two processes responsible for the inter-conversion of the isomers: an allylic synaddition/elimination of fluoride anion that does not change the mutual positions of hydrogen atoms but is responsible for transfers of fluorine atoms, and a fluoride anion-assisted deprotonation/protonation which does not change the mutual positions of fluorine atoms but is responsible for transfers of hydrogen atoms .
Results or Outcomes
The study found that in the deprotonation, HF can easily capture excess fluoride anion to form the HF 2 −anion which can probably inhibit the protonation .
Dry Etching Gas in Semiconductor Manufacturing
Specific Scientific Field
Semiconductor Manufacturing
Summary of the Application
1H-heptafluorocyclopentene is used as a dry etching gas in the manufacturing of semiconductors . Dry etching is a key process in semiconductor manufacturing, where unwanted materials are removed from the semiconductor wafer using gases .
Methods of Application or Experimental Procedures
In the dry etching process, 1H-heptafluorocyclopentene is introduced into a chamber containing the semiconductor wafer . The gas is then ionized, and the resulting ions are accelerated towards the wafer, where they react with the material on the wafer surface, forming volatile compounds that can be removed .
Results or Outcomes
The use of 1H-heptafluorocyclopentene as a dry etching gas can result in high etching rates and fine feature resolution, which are critical for the manufacturing of modern semiconductor devices .
Intermediate in Fluorine-Containing Medicine
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
1H-heptafluorocyclopentene is used as an intermediate in the synthesis of fluorine-containing medicines . Fluorine atoms are often incorporated into drug molecules to improve their properties, such as metabolic stability and bioavailability .
Methods of Application or Experimental Procedures
In the synthesis of fluorine-containing medicines, 1H-heptafluorocyclopentene can be used as a starting material or building block . It can undergo various chemical reactions to introduce the fluorine atoms into the drug molecule .
Results or Outcomes
The use of 1H-heptafluorocyclopentene as an intermediate in the synthesis of fluorine-containing medicines can lead to drugs with improved properties, such as increased potency, selectivity, and metabolic stability .
Hydrofluorocarbon-Based Solvent
Specific Scientific Field
Industrial Chemistry
Summary of the Application
1H-heptafluorocyclopentene is used as a hydrofluorocarbon-based solvent . These solvents are used in a variety of industrial applications due to their unique properties, such as low toxicity, non-flammability, and excellent solvency .
Methods of Application or Experimental Procedures
In industrial applications, 1H-heptafluorocyclopentene can be used as a solvent for cleaning, degreasing, and carrier applications . It can dissolve a wide range of organic compounds, making it useful in these processes .
Results or Outcomes
The use of 1H-heptafluorocyclopentene as a hydrofluorocarbon-based solvent can result in effective cleaning and degreasing processes, contributing to the efficiency and safety of industrial operations .
Gas-Phase Reactions with OH Radicals
Summary of the Application
1H-heptafluorocyclopentene is used in the study of gas-phase reactions with OH radicals . This research is important for understanding the atmospheric chemistry of this compound .
Methods of Application or Experimental Procedures
The study involved investigating the rate constant, products, and mechanism of gas-phase reactions of 1H-heptafluorocyclopentene with OH radicals .
Results or Outcomes
The research provided valuable data on the atmospheric chemistry of 1H-heptafluorocyclopentene, including its rate constant, reaction products, and reaction mechanism with OH radicals .
Safety And Hazards
“Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-” is subject to reporting under section 721.10584 for the significant new uses described in paragraph (a)(2) of this section . Manufacturers, importers, and processors of this substance are subject to recordkeeping requirements as specified in § 721.125 (a), (b), ©, and (i) .
Eigenschaften
IUPAC Name |
1,3,3,4,4,5,5-heptafluorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDCOETZVBNIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074654 | |
| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |
CAS RN |
1892-03-1 | |
| Record name | 1,3,3,4,4,5,5-Heptafluorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Perfluoro(cyclopent-1-ene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)





